molecular formula C13H14ClN3 B8413789 1-(4-Chlorophenyl)-5-cyclobutyl-pyrazol-4-amine

1-(4-Chlorophenyl)-5-cyclobutyl-pyrazol-4-amine

Cat. No.: B8413789
M. Wt: 247.72 g/mol
InChI Key: WQXVFMAHNQIXAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-5-cyclobutyl-pyrazol-4-amine is a useful research compound. Its molecular formula is C13H14ClN3 and its molecular weight is 247.72 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14ClN3

Molecular Weight

247.72 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-cyclobutylpyrazol-4-amine

InChI

InChI=1S/C13H14ClN3/c14-10-4-6-11(7-5-10)17-13(9-2-1-3-9)12(15)8-16-17/h4-9H,1-3,15H2

InChI Key

WQXVFMAHNQIXAO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(C=NN2C3=CC=C(C=C3)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1-(4-chlorophenyl)-5-cyclobutyl-pyrazole-4-carboxylic acid (4.0 g, 14.4 mmol) in CH2Cl2 (100 mL) was added oxalyl chloride (3.78 mL, 43.4 mmol) and DMF (0.06 mL). After 2 h at room temperature, the reaction mixture was concentrated in vacuo, re-dissolved in 40 mL of acetone, and added to a 0° C. solution of NaN3 (3.75 g, 57.8 mmol) in H2O (40 mL). Brine (150 mL) and EtOAc (350 mL) were then added. The organic layer was separated, dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was stirred in 100 mL of toluene at 95° C. for 1 h, cooled to room temperature, and then treated with 150 mL of 6 M aqueous HCl at 110° C. for 1 h. After cooling to room temperature the mixture was basified with dilute NH4OH and extracted with EtOAc (500 mL). The organic layer was separated, dried over anhydrous sodium sulfate, concentrated in vacuo, and purified by flash chromatography (SiO2, 0-100% EtOAc/CH2Cl2 gradient elution) to yield 1-(4-chlorophenyl)-5-cyclobutyl-pyrazol-4-amine (2.9 g, 81% yield).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.78 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.06 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.75 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Brine
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
350 mL
Type
solvent
Reaction Step Four

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